Regioselective Oxidation to 1-Methyl-1H-pyrazole-3,4-dicarboxylic Acid
The compound undergoes controlled oxidation with sodium hydroxide and sodium hypochlorite to yield 1-methyl-1H-pyrazole-3,4-dicarboxylic acid with a reported isolated yield of 215 mg under the specified reaction conditions (5.0 h reaction time) [1]. This transformation is not accessible from 1-methyl-1H-pyrazole-3-carboxylic acid or 1-methyl-1H-pyrazole-4-carboxylic acid, which lack the requisite 4-acetyl handle for oxidation.
| Evidence Dimension | Synthetic accessibility of 3,4-dicarboxylic acid derivative |
|---|---|
| Target Compound Data | 215 mg isolated yield of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-3-carboxylic acid: No direct route to 3,4-dicarboxylic acid due to absence of 4-substituent |
| Quantified Difference | Exclusive access to 3,4-dicarboxylic acid scaffold |
| Conditions | NaOH/NaOCl, 5.0 h, room temperature (as described in Kurihara et al., 1980) |
Why This Matters
This transformation provides a direct route to 1-methyl-1H-pyrazole-3,4-dicarboxylic acid, a key intermediate in antifungal and antibacterial SAR studies [2], offering synthetic efficiency not achievable with non-acetylated analogs.
- [1] Kurihara, T., Uno, T., & Sakamoto, Y. (1980). Reactions of pyrazole derivatives. Journal of Heterocyclic Chemistry, 17, 123-126. View Source
- [2] Mert, S., Kasımoğulları, R., İça, T., Çolak, F., Altun, A., & Ok, S. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. View Source
